molecular formula C10H15Cl2NO B14644665 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine CAS No. 54494-82-5

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine

Katalognummer: B14644665
CAS-Nummer: 54494-82-5
Molekulargewicht: 236.13 g/mol
InChI-Schlüssel: LOOPVJAKUMZTNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a cyclohexene ring that is substituted with two chlorine atoms at the 2 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine typically involves the reaction of morpholine with 2,6-dichlorocyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Morpholine} + \text{2,6-Dichlorocyclohexanone} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Cyclohexen-1-yl)morpholine: This compound is similar in structure but lacks the chlorine substitutions.

    N-Morpholino-1-cyclohexene: Another related compound with a similar core structure.

Uniqueness

The presence of chlorine atoms in 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.

Eigenschaften

CAS-Nummer

54494-82-5

Molekularformel

C10H15Cl2NO

Molekulargewicht

236.13 g/mol

IUPAC-Name

4-(2,6-dichlorocyclohexen-1-yl)morpholine

InChI

InChI=1S/C10H15Cl2NO/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h8H,1-7H2

InChI-Schlüssel

LOOPVJAKUMZTNA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=C(C1)Cl)N2CCOCC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.